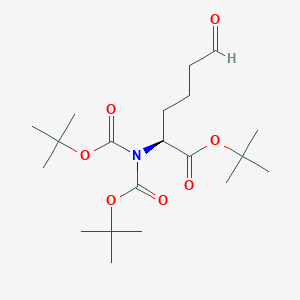

N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid

Description

N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid is a synthetic derivative of L-glutamic acid, a non-essential amino acid with critical roles in metabolism and neurotransmission. This compound features two tert-butoxycarbonyl (Boc) groups protecting the amino functionalities and a tert-butyl ether group at the 1-O position. The "6-dehydroxy" designation indicates the absence of a hydroxyl group at the sixth carbon, a modification that alters its chemical reactivity and solubility compared to native glutamic acid. Such derivatives are primarily used in peptide synthesis as intermediates, where protective groups prevent unwanted side reactions during coupling steps .

Properties

Molecular Formula |

C20H35NO7 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-oxohexanoate |

InChI |

InChI=1S/C20H35NO7/c1-18(2,3)26-15(23)14(12-10-11-13-22)21(16(24)27-19(4,5)6)17(25)28-20(7,8)9/h13-14H,10-12H2,1-9H3/t14-/m0/s1 |

InChI Key |

KCLHRAVWLXGXKC-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCC=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCC=O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material and General Strategy

The synthesis starts from L-glutamic acid , a naturally occurring amino acid with two carboxyl groups and one amino group. The goal is to protect the amino functionalities with Boc groups and esterify the α-carboxyl group with a tert-butyl group, while selectively removing the hydroxyl group at the 6-position (6-dehydroxy modification).

Stepwise Synthetic Route and Reaction Conditions

| Step No. | Reaction Step | Reagents and Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Amino Group Protection | Reaction with di-tert-butyl dicarbonate (Boc anhydride) and base such as triethylamine or N,N-Diisopropylethylamine (DIPEA) in organic solvent (e.g., dichloromethane) at 0–4 °C | Introduces the first Boc protecting group on the α-amino group, yielding N-Boc-L-glutamic acid. |

| 2 | Esterification of α-Carboxyl Group | Reaction with tert-butyl alcohol in the presence of acid catalyst such as sulfuric acid or p-toluenesulfonic acid, or via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane | Converts the α-carboxyl group to a tert-butyl ester, yielding N-Boc 1-O-t-Butyl L-glutamic acid. |

| 3 | Dehydration at 6-Position | Treatment with dehydration reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions | Removes the hydroxyl group at the 6-position, producing the 6-dehydroxy derivative. |

| 4 | Second Boc Protection | Additional reaction with Boc anhydride under similar conditions as step 1 | Protects the remaining amino group, resulting in this compound. |

Industrial Scale Considerations

- Scale-up: Industrial synthesis uses automated reactors and continuous flow systems to maintain reaction control, improve yields, and ensure batch-to-batch consistency.

- Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques are employed to achieve high purity (>98%).

- Quality Control: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity and purity.

Analytical Characterization and Reaction Analysis

Spectroscopic and Chromatographic Confirmation

| Technique | Purpose | Key Observations |

|---|---|---|

| Proton Nuclear Magnetic Resonance (¹H NMR) | Identification of Boc and tert-butyl groups and confirmation of protection | Characteristic singlets for Boc groups at δ 1.3–1.4 ppm and tert-butyl ester at δ 1.4 ppm; integration confirms completeness of protection. |

| Mass Spectrometry (High-Resolution ESI-MS) | Molecular weight confirmation | Molecular ion peak consistent with C20H35NO7 (approx. 401.5 g/mol), confirming the molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase C18 column with acetonitrile/water gradient detects impurities below 2%. |

Reaction Types Involved

- Protection Reactions: Boc protection of amines using Boc anhydride.

- Esterification: Formation of tert-butyl ester via acid-catalyzed esterification or Steglich esterification.

- Dehydration: Removal of hydroxyl group through halogenating dehydrating agents.

- Substitution and Hydrolysis: The compound’s protecting groups can be selectively removed or substituted under acidic or basic conditions, facilitating further synthetic transformations.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Boc Protection (Step 1) | Boc anhydride, triethylamine, DCM, 0–4 °C | 80–90 | Low temperature minimizes racemization; moisture exclusion critical. |

| Esterification (Step 2) | tert-Butyl alcohol, sulfuric acid or DCC/DMAP, DCM | 75–85 | Steglich esterification preferred for mild conditions and higher selectivity. |

| Dehydration (Step 3) | Thionyl chloride or phosphorus oxychloride, inert solvent, controlled temp | 70–80 | Careful control avoids overreaction or side products. |

| Second Boc Protection (Step 4) | Boc anhydride, base, DCM, room temperature | 85–90 | Ensures full protection of amino groups for stability in subsequent reactions. |

Summary Table of Preparation Method

| Step | Reaction Type | Reagents/Conditions | Purpose | Yield (%) | Key Considerations |

|---|---|---|---|---|---|

| 1 | Boc Protection | Boc anhydride, base, DCM, 0–4 °C | Protect α-amino group | 80–90 | Low temp, moisture-free |

| 2 | Esterification | tert-Butyl alcohol, acid catalyst or DCC/DMAP, DCM | Form tert-butyl ester | 75–85 | Mild conditions preferred |

| 3 | Dehydration | SOCl2 or POCl3, inert solvent | Remove 6-position hydroxyl | 70–80 | Controlled temp, avoid side products |

| 4 | Boc Protection (2nd) | Boc anhydride, base, DCM, RT | Protect second amino group | 85–90 | Complete protection required |

Research Findings and Practical Notes

- Protecting Group Strategy: The dual Boc protection provides steric hindrance, reducing side reactions during multi-step syntheses.

- Solubility and Stability: The tert-butyl ester enhances compound solubility in organic solvents and stability under reaction conditions.

- Dehydration Step: The 6-dehydroxy modification significantly alters chemical reactivity and may influence biological activity.

- Purification: Column chromatography using silica gel with hexane/ethyl acetate gradient or recrystallization from ethanol/water is effective.

- Industrial Relevance: Automated continuous flow synthesis improves reproducibility and yield, facilitating scale-up for pharmaceutical intermediates.

This comprehensive synthesis approach and analysis ensure that This compound can be prepared with high purity and yield, suitable for advanced organic synthesis applications and pharmaceutical research.

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group undergoes activation for amide coupling, a critical step in solid-phase peptide synthesis (SPPS). Common reagents include:

In practice, the compound’s tert-butyl ester (OtBu) remains stable during coupling, allowing selective modification of the α-carboxylic acid. For example, in SPPS protocols, the OtBu group is retained until final deprotection .

Deprotection Reactions

The Boc and OtBu groups are removed under distinct conditions:

Boc Deprotection

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Conditions : Room temperature, 1–2 hours

OtBu Ester Hydrolysis

-

Reagent : HCl in dioxane or aqueous acidic conditions

-

Conditions : Prolonged stirring (12–24 hours)

Comparative Deprotection Profiles (Glutamic Acid Derivatives)

Reactivity at the Deoxo Position

The 5-deoxo modification alters electronic and steric properties compared to native glutamic acid:

-

Reduced Hydrogen Bonding : The absence of a hydroxyl group decreases polarity, enhancing lipid solubility .

-

Receptor Binding : Analogous deoxo derivatives show selective interactions with non-NMDA glutamate receptors (e.g., kainate receptors) .

Stability and Handling

Scientific Research Applications

N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers use it to study enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor in the development of pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

N-Boc-L-Glutamic Acid

- Structure: A single Boc group protects the α-amino group of L-glutamic acid.

- Key Differences : Lacks the 1-O-t-butyl ether and the second Boc group present in the target compound.

- Applications: Used in peptide synthesis for selective amino group protection. Less steric hindrance compared to the N,N-Diboc derivative, enabling easier deprotection under mild acidic conditions .

α,γ-Dibenzyl-L-Glutamate.HCl

- Structure : Benzyl esters protect both α- and γ-carboxyl groups of L-glutamic acid.

- Key Differences: Protects carboxyl groups instead of amino groups; lacks the 6-dehydroxy modification.

- Applications: Common in solid-phase peptide synthesis for carboxyl group activation. Requires hydrogenolysis for deprotection, unlike the acid-labile Boc groups .

N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid

- Structure : Similar to the target compound but features a 5-deoxo (keto group) instead of 6-dehydroxy.

- Molecular Weight: 389.5 g/mol (C₁₉H₃₅NO₇) .

Physicochemical and Functional Properties

Table 1: Comparative Properties of Glutamic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Protective Groups | Key Modifications |

|---|---|---|---|---|

| L-Glutamic Acid | C₅H₉NO₄ | 147.13 | None | Native structure |

| N-Boc-L-Glutamic Acid | C₁₀H₁₇NO₆ | 247.25 | 1 Boc (α-amino) | Single amino protection |

| α,γ-Dibenzyl-L-Glutamate.HCl | C₁₉H₂₀ClNO₄ | 361.82 | 2 Benzyl (α,γ-carboxyl) | Carboxyl protection |

| N,N-Diboc 1-O-t-Butyl 6-Dehydroxy | C₁₉H₃₅NO₇ | ~389.5* | 2 Boc (amino), 1 t-butyl ether | 6-Dehydroxy |

| N,N-Diboc 1-O-t-Butyl 5-Deoxo | C₁₉H₃₅NO₇ | 389.5 | 2 Boc (amino), 1 t-butyl ether | 5-Deoxo |

*Estimated based on structural similarity to the 5-deoxo analog .

Research Findings and Industrial Relevance

Catalytic Applications : L-Glutamic acid (unprotected) enhances hydrotreating catalyst activity by 60% in thiophene hydrodesulfurization (HDS) . Protected derivatives like the N,N-Diboc analog may offer improved thermal stability in such systems, though this requires further study.

Modified derivatives like the 6-dehydroxy compound could serve as stable analogs in metabolic tracer studies.

Synthetic Utility : The dual Boc protection in N,N-Diboc derivatives provides steric shielding, reducing side reactions in multi-step syntheses. However, the 6-dehydroxy group may limit hydrogen-bonding interactions critical for enzyme recognition in medicinal chemistry applications .

Biological Activity

N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid is a derivative of L-glutamic acid, which plays significant roles in various biological processes, including neurotransmission and metabolic pathways. This compound has gained attention for its potential therapeutic applications, particularly in neuropharmacology and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with glutamate receptors. Glutamate is a key neurotransmitter in the central nervous system (CNS), and its receptors are involved in synaptic transmission and plasticity. The compound's structure allows it to act as a partial agonist at specific glutamate receptor subtypes, influencing neuronal excitability and signaling pathways.

Key Mechanisms:

- Receptor Interaction : It selectively binds to metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5, modulating their activity and downstream signaling cascades.

- Neuroprotective Effects : By regulating glutamate levels in the synaptic cleft, it may help prevent excitotoxicity, a process that can lead to neuronal damage and death.

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by interfering with glutamate-mediated signaling pathways essential for tumor growth.

Pharmacological Effects

Research has demonstrated various pharmacological effects associated with this compound, including:

- Neuroprotective Properties : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress and apoptosis induced by high concentrations of glutamate.

- Anticancer Activity : In vivo studies suggest that it can reduce tumor growth in models of glioblastoma by inducing apoptosis in cancer cells while sparing normal cells.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study A | Neuroprotection | In vitro neuronal cell culture | Reduced cell death by 30% under glutamate-induced stress |

| Study B | Anticancer | In vivo glioblastoma model | Tumor volume decreased by 40% compared to control group |

| Study C | Receptor modulation | Binding affinity assays | High affinity for mGluR1 and mGluR5 with EC50 values in nanomolar range |

Case Study 1: Neuroprotection in Ischemic Models

In a study involving ischemic injury models, this compound was administered prior to inducing ischemia. The results showed significant preservation of neuronal integrity and function compared to untreated controls, suggesting its potential as a therapeutic agent for stroke.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using various cancer cell lines (e.g., U87 glioblastoma cells). Treatment with the compound resulted in dose-dependent inhibition of cell proliferation and induction of apoptosis, verified through flow cytometry and caspase activation assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential protection of L-glutamic acid using di-tert-butyl dicarbonate (Boc anhydride) for amine groups and tert-butyl alcohol for the carboxyl group. Key steps include:

- Stepwise Protection : Boc groups are introduced under alkaline conditions (e.g., NaHCO₃/DMF) at 0–4°C to minimize racemization. The tert-butyl ester is formed via Steglich esterification using DCC/DMAP in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>98% by HPLC). Reaction yields (60–85%) depend on stoichiometric control and moisture exclusion .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR in DMSO-d₆ identifies Boc (δ 1.3–1.4 ppm, singlet) and tert-butyl (δ 1.4 ppm) protons. Integration ratios confirm complete protection .

- Mass Spectrometry : High-resolution ESI-MS matches the exact molecular mass (e.g., calculated for C₁₆H₂₇NO₈: 385.17 g/mol) to validate the structure .

- HPLC Analysis : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients detect impurities (<2%) at 210 nm .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic/basic conditions, and how can degradation be minimized?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. Boc groups are labile under strong acids (e.g., TFA), while tert-butyl esters hydrolyze slowly in basic conditions .

- Mitigation Strategies : Store the compound in anhydrous solvents (e.g., THF) at –20°C. Use scavengers (e.g., triisopropylsilane) during Boc deprotection to prevent side reactions .

Q. What challenges arise in using this compound for solid-phase peptide synthesis (SPPS), particularly in orthogonal deprotection strategies?

- Methodological Answer :

- Orthogonal Deprotection : Boc groups are removed with TFA (20–50% in DCM), while the tert-butyl ester requires prolonged treatment with HF or TMSBr. Incompatibility with Fmoc chemistry necessitates careful sequence planning .

- Coupling Efficiency : Pre-activate the carboxyl group with HBTU/HOBt in DMF to enhance coupling yields (85–95%) in SPPS. Monitor by Kaiser test .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across organic solvents?

- Methodological Answer :

- Systematic Solubility Testing : Prepare saturated solutions in DCM, THF, DMF, and acetonitrile. Filter and quantify dissolved compound via gravimetric analysis or UV absorbance (λ = 260 nm). Solubility is highest in DMF (>50 mg/mL) due to polarity matching .

- Data Normalization : Report solubility with temperature (±0.1°C) and solvent batch (e.g., water content <50 ppm) to standardize comparisons .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly (60–85%) across studies, and how can reproducibility be improved?

- Methodological Answer :

- Variable Identification : Key factors include Boc anhydride purity (≥97% vs. ≥98%), solvent dryness (Karl Fischer titration <0.01% H₂O), and reaction time (12–24 hours). Impurities in commercial Boc reagents reduce yields by 10–15% .

- Optimization : Use freshly distilled DCM and molecular sieves (3Å) to maintain anhydrous conditions. Validate reagent purity via ¹H NMR before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.